TH2-3 Uniquely Suppresses LPS-Induced TNF-α Whereas TH1-5, TH2-2, and hHep Fail
In a direct head-to-head comparison using LPS-stimulated RAW264.7 murine macrophages, TH2-3 at 100 μg/ml effectively suppressed TNF-α release under pre- and co-treatment conditions at all time points up to 24 h. In contrast, TH1-5, TH2-2, and human hepcidin (hHep), each also tested at 100 μg/ml, failed to control TNF-α release [1]. The differential was calculated as percentage inhibition of TNF-α compared to LPS-only controls, with TH2-3 showing sustained inhibition under pre-treatment conditions, whereas the comparators showed no significant reduction [1].
| Evidence Dimension | TNF-α cytokine release inhibition in LPS-stimulated macrophages |
|---|---|
| Target Compound Data | TH2-3 (100 μg/ml): effectively suppressed TNF-α release at 1, 2, 4, and 24 h (pre- and co-treatment conditions) |
| Comparator Or Baseline | TH1-5 (100 μg/ml), TH2-2 (100 μg/ml), hHep (100 μg/ml): all failed to control TNF-α release at corresponding time points |
| Quantified Difference | Qualitative pass/fail: TH2-3 elicited significant TNF-α suppression (p ≤ 0.05 vs LPS alone); TH1-5, TH2-2, and hHep showed no statistically significant reduction in TNF-α release vs LPS alone |
| Conditions | RAW264.7 murine macrophage cell line; LPS 10 ng/ml stimulation; peptides at 100 μg/ml in serum-free DMEM; TNF-α quantified by ELISA at 0, 1, 2, 4, 24 h |
Why This Matters
For researchers developing anti-sepsis or anti-inflammatory therapeutic strategies, TH2-3 is the only tilapia hepcidin variant with validated anti-endotoxin activity, enabling mechanism-of-action studies that TH1-5, TH2-2, or hHep cannot support.
- [1] Rajanbabu V, Chen JY. Tilapia Hepcidin 2-3 Peptide Modulates Lipopolysaccharide-induced Cytokines and Inhibits Tumor Necrosis Factor-α through Cyclooxygenase-2 and Phosphodiesterase 4D. J Biol Chem. 2010;285(40):30577-30586. DOI: 10.1074/jbc.M110.149724. View Source
